Jak1-IN-14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

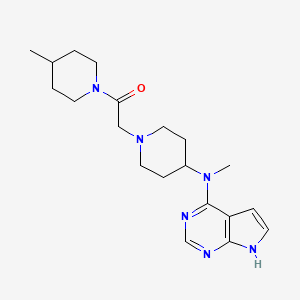

Molecular Formula |

C20H30N6O |

|---|---|

Molecular Weight |

370.5 g/mol |

IUPAC Name |

1-(4-methylpiperidin-1-yl)-2-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]ethanone |

InChI |

InChI=1S/C20H30N6O/c1-15-4-11-26(12-5-15)18(27)13-25-9-6-16(7-10-25)24(2)20-17-3-8-21-19(17)22-14-23-20/h3,8,14-16H,4-7,9-13H2,1-2H3,(H,21,22,23) |

InChI Key |

ZBALRMIWTAQGPS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1)C(=O)CN2CCC(CC2)N(C)C3=NC=NC4=C3C=CN4 |

Origin of Product |

United States |

Foundational & Exploratory

The Core of JAK1 Inhibition: A Technical Guide to Jak1-IN-14 (IN-115314)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Jak1-IN-14 (also known as IN-115314), a potent and selective inhibitor of Janus Kinase 1 (JAK1). The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in a variety of inflammatory and autoimmune diseases. Selective inhibition of JAK1 is a promising therapeutic strategy, and this compound has emerged as a significant tool for researchers in this field. This document details the mechanism of action of this compound, its selectivity profile, and provides comprehensive experimental protocols for its characterization.

Introduction to the JAK-STAT Pathway

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases are essential for signal transduction initiated by a wide array of cytokines and growth factors. The binding of a ligand to its receptor induces the dimerization of receptor subunits, bringing the associated JAKs into close proximity. This facilitates their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Upon recruitment, STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene expression. This canonical JAK-STAT pathway plays a pivotal role in hematopoiesis, immune cell development and function, and inflammation.

This compound: A Selective JAK1 Inhibitor

This compound (IN-115314) is a small molecule inhibitor that demonstrates high selectivity for JAK1 over other members of the JAK family. This selectivity is crucial for minimizing off-target effects, particularly those associated with the inhibition of JAK2, which is involved in erythropoiesis.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the JAK1 kinase domain. By occupying this site, it prevents the phosphorylation of JAK1 and subsequent downstream signaling events, including the phosphorylation of STAT proteins. This targeted inhibition of JAK1 effectively blocks the signaling of various pro-inflammatory cytokines that rely on this pathway.

Chemical Properties

| Property | Value |

| IUPAC Name | N-(5-(4-(cyanomethyl)-2-fluorophenyl)imidazo[1,2-a]pyridin-2-yl)cyclopropanecarboxamide |

| Molecular Formula | C19H15FN4O |

| Molecular Weight | 334.35 g/mol |

| CAS Number | 1973485-06-1 |

Quantitative Data and Selectivity Profile

The inhibitory activity and selectivity of this compound have been characterized in cellular assays. The following table summarizes the available quantitative data.

| Assay Type | Target | Cell Line / System | Stimulus | IC50 (nM) | Selectivity (Fold) | Reference |

| Cellular | JAK1-pSTAT3 | Canine Whole Blood | IL-6 | 9.4 | ~80-fold vs JAK2 | [1] |

| Cellular | JAK2-pSTAT5 | Canine Whole Blood | GM-CSF | 749 | - | [1] |

Note: Data for JAK3 and TYK2 inhibition by this compound (IN-115314) is not currently available in the public domain.

Experimental Protocols

Biochemical Kinase Assay (HTRF) for IC50 Determination

This protocol describes a general method for determining the IC50 of an inhibitor against purified JAK enzymes using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

Biotinylated peptide substrate (e.g., Ulight-JAKtide)

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (serial dilutions in DMSO)

-

HTRF detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665)

-

Detection buffer

-

384-well low-volume microplates

Procedure:

-

Prepare serial dilutions of this compound in 100% DMSO.

-

In a 384-well plate, add the inhibitor dilutions.

-

Add the JAK enzyme and biotinylated peptide substrate solution to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Stop the reaction by adding the HTRF detection reagents diluted in detection buffer.

-

Incubate the plate at room temperature for 60 minutes to allow for the detection reaction to occur.

-

Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio and plot the results against the inhibitor concentration to determine the IC50 value.

Cellular Phospho-STAT3 (pSTAT3) Assay by Flow Cytometry

This protocol details the measurement of IL-6 induced STAT3 phosphorylation in whole blood, a method to assess the cellular potency of this compound.[1][2][3]

Materials:

-

Freshly collected whole blood (e.g., canine or human) with anticoagulant (e.g., heparin)

-

This compound (serial dilutions in DMSO)

-

Recombinant human or canine IL-6

-

Phosphate-Buffered Saline (PBS)

-

Fixation buffer (e.g., BD Phosflow™ Lyse/Fix Buffer)

-

Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)

-

Fluorochrome-conjugated antibodies:

-

Anti-CD4 (for gating T-helper cells)

-

Anti-pSTAT3 (pY705)

-

-

Flow cytometer

Procedure:

-

Aliquot 100 µL of whole blood into microtiter plate wells or flow cytometry tubes.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the blood samples and incubate for 30 minutes at 37°C.

-

Stimulate the cells by adding IL-6 to a final concentration of 10 ng/mL and incubate for 15 minutes at 37°C.

-

Immediately stop the stimulation and lyse the red blood cells by adding 1 mL of pre-warmed fixation buffer. Incubate for 10 minutes at 37°C.

-

Centrifuge the cells and aspirate the supernatant.

-

Permeabilize the cells by resuspending the pellet in ice-cold permeabilization buffer and incubate on ice for 30 minutes.

-

Wash the cells with PBS containing 2% Fetal Bovine Serum (FBS).

-

Stain the cells with the anti-CD4 and anti-pSTAT3 antibodies for 30-60 minutes at room temperature in the dark.

-

Wash the cells again to remove unbound antibodies.

-

Resuspend the cells in PBS with 2% FBS and acquire the data on a flow cytometer.

-

Analyze the data by gating on the CD4-positive cell population and measuring the median fluorescence intensity (MFI) of the pSTAT3 signal.

-

Plot the percentage of inhibition of pSTAT3 MFI against the inhibitor concentration to determine the IC50 value.

Visualizations

JAK-STAT Signaling Pathway

Caption: The canonical JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Cellular pSTAT3 Assay

References

In-Depth Technical Guide to Jak1-IN-14: A Potent and Selective JAK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jak1-IN-14 is a potent and selective small molecule inhibitor of Janus kinase 1 (JAK1). Its systematic IUPAC name is N-[5-[4-(cyanomethyl)-2-fluorophenyl]imidazo[1,2-a]pyridin-2-yl]cyclopropanecarboxamide. As a targeted inhibitor of JAK1, a key enzyme in cytokine signaling pathways, this compound holds potential as a research tool for investigating the roles of JAK1 in various physiological and pathological processes, including inflammatory and autoimmune diseases, as well as cancer. This document provides a comprehensive technical overview of this compound, including its biochemical and cellular activity, the underlying signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Data Summary

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | N-[5-[4-(cyanomethyl)-2-fluorophenyl]imidazo[1,2-a]pyridin-2-yl]cyclopropanecarboxamide |

| Molecular Formula | C₁₉H₁₅FN₄O |

| Molecular Weight | 334.35 g/mol |

| CAS Number | 1973485-06-1 |

Biochemical Activity

The inhibitory activity of this compound against the four members of the Janus kinase family has been characterized through biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Target Kinase | IC50 |

| JAK1 | <5 µM |

| JAK2 | >8-fold higher than JAK1 |

| JAK3 | >8-fold higher than JAK1 |

| TYK2 | Data not publicly available |

Note: The available information indicates greater than 8-fold selectivity for JAK1 over JAK2 and JAK3. Precise IC50 values for JAK2, JAK3, and TYK2 are not specified in the publicly accessible source material.

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of the JAK1 enzyme. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade initiated by the binding of cytokines to their cognate receptors on the cell surface. This binding event leads to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs through trans-phosphorylation. Activated JAKs then phosphorylate tyrosine residues on the intracellular domains of the cytokine receptors, creating docking sites for STAT proteins. Recruited STATs are, in turn, phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene transcription. These target genes are often involved in inflammation, immune responses, cell proliferation, and survival.

By selectively inhibiting JAK1, this compound blocks the phosphorylation and activation of downstream STAT proteins that are dependent on JAK1 activity, thereby attenuating the signaling of numerous pro-inflammatory cytokines.

Diagram of the JAK1/STAT Signaling Pathway and Inhibition by this compound

Caption: JAK1/STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols for biochemical and cellular assays that can be adapted for the characterization of this compound. These are based on standard methodologies in the field of kinase inhibitor profiling.

Biochemical Kinase Inhibition Assay (e.g., TR-FRET based)

Objective: To determine the in vitro inhibitory activity of this compound against purified JAK family enzymes.

Materials:

-

Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

Biotinylated peptide substrate for JAK kinases.

-

ATP (Adenosine triphosphate).

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

This compound stock solution in DMSO.

-

Detection reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC).

-

384-well low-volume microplates.

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.

Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.

-

Add the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add the JAK enzyme and the biotinylated peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP to the wells. The final ATP concentration should be at or near the Km for each respective enzyme.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC) and incubate in the dark for a specified time (e.g., 60 minutes) to allow for binding.

-

Measure the TR-FRET signal on a compatible plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

-

Calculate the ratio of the emission at 665 nm to that at 615 nm.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Diagram of the Biochemical TR-FRET Assay Workflow

Caption: Workflow for a TR-FRET based biochemical kinase inhibition assay.

Cellular Assay for Inhibition of STAT Phosphorylation

Objective: To determine the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Materials:

-

A human cell line responsive to a JAK1-dependent cytokine (e.g., TF-1 cells for IL-6 or GM-CSF stimulation, or peripheral blood mononuclear cells [PBMCs]).

-

Cell culture medium and supplements.

-

Cytokine for stimulation (e.g., recombinant human IL-6 or IFN-α).

-

This compound stock solution in DMSO.

-

Phosphate-buffered saline (PBS).

-

Cell lysis buffer containing protease and phosphatase inhibitors.

-

Antibodies for Western blotting or flow cytometry: anti-phospho-STAT (e.g., pSTAT3 Tyr705) and anti-total-STAT.

-

Secondary antibodies conjugated to HRP (for Western blotting) or a fluorophore (for flow cytometry).

-

Reagents for protein quantification (e.g., BCA assay).

-

SDS-PAGE gels and Western blotting apparatus.

-

Flow cytometer.

Procedure (Western Blotting):

-

Seed cells in appropriate culture plates and grow to the desired confluency.

-

Serum-starve the cells for a few hours if necessary to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Quantify the protein concentration of the cell lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-STAT and total STAT.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities and normalize the phospho-STAT signal to the total STAT signal.

-

Plot the percentage of inhibition of STAT phosphorylation against the inhibitor concentration to determine the cellular IC50.

Diagram of the Cellular STAT Phosphorylation Inhibition Assay Workflow

Caption: General workflow for a cellular assay to measure the inhibition of STAT phosphorylation.

Conclusion

This compound is a valuable chemical probe for the study of JAK1-mediated signaling pathways. Its potency and selectivity for JAK1 make it a useful tool for dissecting the specific roles of this kinase in health and disease. The experimental protocols outlined in this guide provide a framework for the further characterization and application of this and other similar kinase inhibitors in a research setting. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Development of Jak1-IN-14 (Compound 12a)

This document provides a comprehensive technical overview of the discovery, development, and preclinical evaluation of this compound, a potent and selective inhibitor of Janus Kinase 1 (JAK1).

Introduction

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in the signal transduction of numerous cytokines, growth factors, and hormones. The JAK-STAT signaling pathway is integral to the regulation of immune responses, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and malignancies. Consequently, targeting JAKs with small molecule inhibitors has emerged as a promising therapeutic strategy.

This compound (also known as Compound 12a) is a novel, potent, and selective inhibitor of JAK1. Its development was guided by a structure-based design approach aimed at achieving selectivity over other JAK family members, particularly JAK2, to potentially mitigate off-target effects. This guide details the discovery, mechanism of action, and preclinical characterization of this compound.

Discovery and Design

This compound was developed as part of a series of 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives. The design strategy focused on optimizing the interactions within the ATP-binding site of JAK1 while minimizing interactions with the corresponding site in JAK2 to achieve selectivity.[1][2]

Mechanism of Action

This compound is an ATP-competitive inhibitor of JAK1. By binding to the kinase domain of JAK1, it prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This blockade of the JAK-STAT signaling cascade downstream of cytokine receptors leads to the modulation of gene expression involved in inflammatory and immune responses.

Signaling Pathway

The following diagram illustrates the canonical JAK1-STAT signaling pathway and the point of intervention by this compound.

Caption: JAK1-STAT signaling pathway and inhibition by this compound.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of this compound.

Table 1: In Vitro Enzymatic and Cellular Activity

| Assay Type | Target/Cell Line | Endpoint | Value | Reference |

| Enzymatic Assay | JAK1 | IC50 | 12.6 nM | [1][2][3] |

| Enzymatic Assay | JAK2 | IC50 | 135 nM | [3] |

| Cellular Assay | LPS-induced RAW264.7 | NO Production Inhibition | Significant | [1][2] |

| Cytotoxicity Assay | RAW264.7 | IC50 | 143.3 μM | [1][2] |

Table 2: In Vivo Efficacy in a Hepatic Fibrosis Model

| Animal Model | Treatment | Outcome | Reference |

| CCl4-induced hepatic fibrosis in mice | This compound | Dose-dependent suppression of hepatic fibrosis | [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro JAK Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK1 and JAK2 enzymes.

-

Methodology:

-

Recombinant human JAK1 and JAK2 enzymes were used.

-

A kinase assay buffer containing ATP and a substrate peptide was prepared.

-

This compound was serially diluted to various concentrations.

-

The enzyme, substrate, ATP, and inhibitor were incubated together in a 96-well plate.

-

The kinase reaction was initiated by the addition of ATP.

-

After a defined incubation period, the reaction was stopped.

-

The amount of phosphorylated substrate was quantified using a suitable detection method (e.g., fluorescence resonance energy transfer - FRET, or luminescence-based assay).

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular Nitric Oxide (NO) Production Assay

-

Objective: To assess the anti-inflammatory effect of this compound by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Methodology:

-

RAW264.7 macrophage cells were cultured in a 96-well plate.

-

Cells were pre-treated with various concentrations of this compound for a specified duration.

-

LPS was added to the wells to induce an inflammatory response and stimulate NO production.

-

After incubation, the cell culture supernatant was collected.

-

The concentration of nitrite (a stable metabolite of NO) in the supernatant was measured using the Griess reagent.

-

The absorbance was read at a specific wavelength, and the percentage of NO inhibition was calculated relative to the LPS-stimulated control.

-

In Vivo Carbon Tetrachloride (CCl4)-Induced Hepatic Fibrosis Model

-

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of liver fibrosis.

-

Methodology:

-

Male mice were randomly divided into control and treatment groups.

-

Hepatic fibrosis was induced by intraperitoneal injection of CCl4 over several weeks.

-

This compound was administered orally to the treatment groups at different doses.

-

At the end of the study period, mice were euthanized, and liver tissues were collected.

-

Liver sections were stained with Hematoxylin and Eosin (H&E) to assess the degree of fibrosis and inflammation.

-

The extent of fibrosis was scored or quantified using image analysis software.

-

Experimental Workflow Visualization

The following diagrams illustrate the workflows for the in vitro and in vivo experimental procedures.

Caption: In vitro experimental workflow for this compound evaluation.

Caption: In vivo experimental workflow for hepatic fibrosis model.

Conclusion

This compound (Compound 12a) is a potent and selective JAK1 inhibitor with demonstrated in vitro and in vivo activity. Its selectivity for JAK1 over JAK2 suggests the potential for a favorable safety profile. The preclinical data, particularly its efficacy in a model of liver fibrosis, indicate that this compound is a promising candidate for further investigation in the treatment of inflammatory diseases and fibrotic conditions.[1][2] Further studies are warranted to fully elucidate its therapeutic potential and safety profile in more advanced preclinical models and eventually in clinical trials.

References

An In-depth Technical Guide to the JAK1 Inhibitor Upadacitinib (formerly Jak1-IN-14)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective Janus kinase 1 (JAK1) inhibitor, Upadacitinib. Upadacitinib is an orally bioavailable small molecule designed to modulate pro-inflammatory signaling pathways implicated in a variety of autoimmune and inflammatory diseases. This document details its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile, presenting key quantitative data in a structured format for ease of comparison and analysis. Detailed, representative experimental protocols for the characterization of JAK1 inhibitors are also provided.

Mechanism of Action

Upadacitinib is a potent and selective inhibitor of Janus kinase 1 (JAK1), a non-receptor tyrosine kinase that plays a critical role in the signal transduction of numerous cytokines and growth factors involved in inflammation and immune function.[1][2][3] By binding to the ATP-binding site of the JAK1 enzyme, Upadacitinib competitively inhibits its kinase activity.[1][4] This blockade prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are key downstream effectors in the JAK-STAT signaling cascade.[5][6] The inhibition of STAT phosphorylation curtails their dimerization and translocation to the nucleus, thereby downregulating the transcription of pro-inflammatory genes.[5][6]

The selectivity of Upadacitinib for JAK1 over other JAK family members (JAK2, JAK3, and TYK2) is a key feature, suggesting a more targeted therapeutic effect with a potentially improved safety profile compared to less selective pan-JAK inhibitors.[3][7]

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors. The binding of a cytokine to its receptor induces a conformational change, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors.[1]

Quantitative Data

In Vitro Potency and Selectivity

Upadacitinib demonstrates potent inhibition of JAK1 with significant selectivity over other JAK family members in both biochemical and cellular assays.

Table 1: Biochemical and Cellular IC50 Values of Upadacitinib against JAK Family Kinases

| Kinase | Biochemical IC50 (nM)[1][4] | Cellular IC50 (nM) |

| JAK1 | 43 - 47 | 14 |

| JAK2 | 109 - 120 | 593 |

| JAK3 | 2100 - 2300 | 1860 |

| TYK2 | 4700 | 2715 |

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.

In Vivo Efficacy in a Rat Model of Arthritis

In a rat adjuvant-induced arthritis (AIA) model, a well-established preclinical model of rheumatoid arthritis, orally administered Upadacitinib demonstrated dose-dependent efficacy in reducing paw swelling and bone destruction.[7]

Table 2: In Vivo Efficacy of Upadacitinib in Rat Adjuvant-Induced Arthritis Model

| Treatment Group | Dose (mg/kg) | Inhibition of Paw Swelling (%) |

| Vehicle | - | 0 |

| Upadacitinib | 3 | Significant reduction |

| Upadacitinib | 10 | Dose-dependent reduction |

Data presented is qualitative based on published findings. Specific percentage inhibition values were not consistently reported across sources.

Pharmacokinetic Parameters

Pharmacokinetic studies of the extended-release (ER) formulation of Upadacitinib have been conducted in healthy volunteers and patients with rheumatoid arthritis (RA).

Table 3: Pharmacokinetic Parameters of Upadacitinib (15 mg and 30 mg ER tablets) in Healthy Volunteers and RA Patients

| Parameter | Healthy Volunteers (15 mg) | RA Patients (15 mg) | Healthy Volunteers (30 mg) | RA Patients (30 mg) |

| Tmax (h) | 2-3 | ~4 | 2-3 | ~4 |

| Cmax (ng/mL) | Data not consistently available | Data not consistently available | Data not consistently available | Data not consistently available |

| AUC (ng·h/mL) | ~18% lower than RA patients | ~22% higher than healthy volunteers | Data not consistently available | Data not consistently available |

| t1/2 (h) | 9-14 | 9-14 | 9-14 | 9-14 |

Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life. Data is compiled from multiple sources and may vary between studies.[8]

Experimental Protocols

The following are representative, detailed methodologies for key experiments used in the characterization of JAK1 inhibitors like Upadacitinib.

In Vitro JAK Kinase Inhibition Assay

This protocol describes a typical biochemical assay to determine the IC50 value of a test compound against a specific JAK kinase.

Objective: To quantify the inhibitory activity of Upadacitinib on the enzymatic activity of recombinant human JAK1.

Materials:

-

Recombinant human JAK1 enzyme (e.g., from a commercial vendor)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP solution

-

Substrate peptide (e.g., a poly-Glu-Tyr peptide)

-

Upadacitinib (or other test compound) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of Upadacitinib in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Add 5 µL of the diluted Upadacitinib or vehicle (DMSO in kinase assay buffer) to the wells of the microplate.

-

Prepare a master mix containing the JAK1 enzyme and substrate peptide in kinase assay buffer. Add 20 µL of this mix to each well.

-

Initiate the kinase reaction by adding 25 µL of ATP solution to each well. The final ATP concentration should be at or near the Km value for the specific JAK enzyme.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent, incubating, then adding a kinase detection reagent, and a final incubation.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each Upadacitinib concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Phospho-STAT (pSTAT) Inhibition Assay

This protocol outlines a cell-based assay to measure the inhibition of cytokine-induced STAT phosphorylation.

Objective: To assess the ability of Upadacitinib to inhibit IL-6-induced STAT3 phosphorylation in human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human PBMCs, freshly isolated or cryopreserved

-

RPMI 1640 medium supplemented with 10% fetal bovine serum

-

Recombinant human IL-6

-

Upadacitinib serially diluted in DMSO

-

Phosphate-buffered saline (PBS)

-

Fixation/Permeabilization buffers (e.g., from a commercial kit)

-

Fluorochrome-conjugated antibodies against a cell surface marker (e.g., CD4) and phospho-STAT3 (pY705)

-

Flow cytometer

Procedure:

-

Plate PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well.

-

Pre-incubate the cells with serially diluted Upadacitinib or vehicle (DMSO) for 1-2 hours at 37°C.

-

Stimulate the cells with an optimal concentration of IL-6 (e.g., 10 ng/mL) for 15-30 minutes at 37°C.

-

Stop the stimulation by adding cold PBS and pellet the cells by centrifugation.

-

Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.

-

Stain the cells with fluorochrome-conjugated antibodies against the cell surface marker and intracellular pSTAT3.

-

Wash the cells and resuspend in PBS.

-

Acquire the data on a flow cytometer, gating on the cell population of interest (e.g., CD4+ T cells).

-

Analyze the median fluorescence intensity (MFI) of the pSTAT3 signal in the treated versus untreated stimulated cells.

-

Calculate the percent inhibition and determine the IC50 value.

In Vivo Rat Adjuvant-Induced Arthritis (AIA) Model

This protocol provides a general framework for an in vivo efficacy study of a JAK inhibitor in a rat model of rheumatoid arthritis.

Objective: To evaluate the therapeutic efficacy of Upadacitinib in reducing the clinical signs of arthritis in the rat AIA model.

Materials:

-

Lewis rats (male, 8-10 weeks old)

-

Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

-

Upadacitinib formulated for oral gavage

-

Vehicle control for oral gavage

-

Calipers for measuring paw thickness

-

Anesthesia for terminal procedures

-

Equipment for radiography and histology

Procedure:

-

Induce arthritis by a single intradermal injection of CFA at the base of the tail or in a hind paw.

-

Monitor the animals daily for the onset of clinical signs of arthritis (e.g., paw swelling, erythema), which typically appear around day 10-12 post-induction.

-

Upon the first signs of disease, randomize the animals into treatment groups (e.g., vehicle control, Upadacitinib at various doses).

-

Administer Upadacitinib or vehicle orally once or twice daily for a defined treatment period (e.g., 14-21 days).

-

Measure paw swelling (e.g., using calipers) and assign a clinical arthritis score (e.g., on a scale of 0-4 per paw) at regular intervals throughout the study.

-

At the end of the study, perform radiographic analysis of the hind paws to assess bone and cartilage integrity.

-

Collect paw tissues for histological analysis to evaluate inflammation, pannus formation, and bone erosion.

-

Analyze the data to compare the effects of Upadacitinib treatment to the vehicle control group on the various endpoints.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical to clinical development of a JAK1 inhibitor.

Logical Relationship: Selectivity Profile

The following diagram illustrates the selectivity profile of Upadacitinib for JAK1 over other JAK family kinases.

References

- 1. researchgate.net [researchgate.net]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 4. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

Methodological & Application

Application Notes: Cell-Based Assay for the JAK1 Selective Inhibitor, JAK1-IN-14

Introduction

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases pivotal for signal transduction initiated by various cytokines and growth factors.[1][2][3][4] This signaling cascade, known as the JAK-STAT pathway, is fundamental to numerous biological processes, including immune regulation, cell proliferation, differentiation, and apoptosis.[2][5][6] Specifically, JAK1 is crucial for signaling downstream of pro-inflammatory cytokines like interferons (IFNs) and interleukins (ILs).[7] Dysregulation of the JAK1-STAT pathway is implicated in autoimmune diseases, inflammatory conditions, and cancers.[2][7][8]

JAK1-IN-14 is a representative small molecule inhibitor targeting the JAK1 enzyme. Such inhibitors typically function by competing with ATP for the binding site in the kinase domain, thereby preventing the phosphorylation and activation of downstream signaling molecules.[3] Cell-based assays are indispensable tools for characterizing the potency and cellular efficacy of kinase inhibitors like this compound. Unlike biochemical assays that use purified enzymes, cell-based assays provide a more physiologically relevant context by assessing inhibitor activity within a complex cellular environment.[9][10]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to perform a cell-based assay to evaluate the inhibitory activity of this compound on the JAK1-STAT signaling pathway.

Signaling Pathway

The JAK-STAT signaling pathway is a direct route for transmitting information from extracellular cytokine receptors to the nucleus to modulate gene expression.[5][11] The process begins when a cytokine binds to its specific receptor, inducing receptor dimerization. This brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[3] The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3][12] Once docked, STATs are phosphorylated by the JAKs, causing them to dissociate, form dimers, and translocate to the nucleus, where they act as transcription factors to regulate target gene expression.[3][12][13]

Caption: The JAK1-STAT Signaling Pathway and Point of Inhibition.

Experimental Protocols

Principle of the Assay

The primary method for assessing the cellular activity of a JAK1 inhibitor is to measure the phosphorylation of its direct downstream substrate, STAT. In this assay, a suitable cell line is first pre-treated with varying concentrations of this compound. The cells are then stimulated with a specific cytokine (e.g., Interferon-gamma (IFNγ) or Interleukin-6 (IL-6)) to activate the JAK1 pathway.[7] The inhibitory effect of this compound is quantified by measuring the level of phosphorylated STAT (pSTAT) relative to the total amount of STAT protein. A decrease in the pSTAT/total STAT ratio indicates successful inhibition of JAK1 activity.[14]

Materials and Reagents

| Reagent | Supplier | Purpose |

| Human Cell Line (e.g., HeLa, TF-1, PBMCs) | ATCC | Cellular system for assay |

| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Gibco | Cell growth and maintenance |

| Fetal Bovine Serum (FBS) | Gibco | Supplement for cell growth |

| Penicillin-Streptomycin | Gibco | Antibiotic for cell culture |

| Recombinant Human Cytokine (e.g., IFNγ, IL-6) | R&D Systems | JAK1 pathway activator |

| This compound | Vendor Specific | Test inhibitor compound |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for inhibitor |

| Lysis Buffer (e.g., RIPA buffer) | Thermo Fisher | Cell lysis for protein extraction |

| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher | Prevent protein degradation |

| BCA Protein Assay Kit | Thermo Fisher | Protein concentration quantification |

| Primary Antibodies (anti-pSTAT, anti-total STAT) | Cell Signaling Tech | Detection of target proteins |

| HRP-conjugated Secondary Antibody | Cell Signaling Tech | Signal amplification for Western Blot |

| Detection Reagents (e.g., ELISA kit, HTRF kit) | Vendor Specific | Quantification of pSTAT/STAT |

Experimental Workflow

The workflow for the this compound cell-based assay involves several key stages, from cell preparation to data analysis, to determine the compound's inhibitory concentration (IC50).

References

- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 2. JAK1 Inhibitor - A rising star of small molecule targeted drugs in the field of autoimmunity [synapse.patsnap.com]

- 3. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 6. JAK/STAT Signaling Pathway - Elabscience [elabscience.com]

- 7. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JAK-STAT signaling in human disease: from genetic syndromes to clinical inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell-based Kinase Assays - Profacgen [profacgen.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]

Application Notes for Jak1-IN-14 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jak1-IN-14 is a potent and selective small molecule inhibitor of Janus kinase 1 (JAK1). The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases comprising four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These enzymes are critical for transducing signals from a wide array of cytokine and growth factor receptors, playing a pivotal role in immunity, inflammation, and hematopoiesis.

Specifically, JAK1 is integral to signaling pathways initiated by cytokines such as interferons (IFN), numerous interleukins (IL-2, IL-4, IL-6, IL-7, etc.), and growth factors. Dysregulation of the JAK1/STAT pathway is implicated in various autoimmune diseases, inflammatory conditions, and cancers, making JAK1 a compelling therapeutic target. This compound offers a valuable tool for investigating the specific roles of JAK1 in these processes.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of JAK1 and preventing the phosphorylation and subsequent activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. The canonical JAK/STAT signaling pathway proceeds as follows:

-

Cytokine Binding: A cytokine binds to its specific receptor on the cell surface, inducing receptor dimerization.

-

JAK Activation: This brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.

-

STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs.

-

STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.

-

Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, cell proliferation, and immune responses.

This compound specifically interrupts this cascade at the JAK1 activation and phosphorylation step, thereby blocking all subsequent downstream events mediated by JAK1.

Figure 1: JAK1/STAT Signaling Pathway and Inhibition by this compound.

Physicochemical and Handling Information

Proper handling and storage of this compound are crucial for maintaining its activity and ensuring reproducible experimental results.

| Property | Value |

| Molecular Formula | C₁₉H₁₅FN₄O |

| Molecular Weight | 334.35 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO (e.g., 10.5 mg/mL or ~31.4 mM)[1] |

| Storage (Solid) | Store at -20°C, protect from light. |

| Storage (Stock Solution) | Prepare aliquots in DMSO. Store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[1] |

Stock Solution Preparation (10 mM Example):

-

Weigh out 1 mg of this compound.

-

Add 299.1 µL of high-quality, anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming (to 37°C) or sonication can aid solubility.[1]

-

Centrifuge briefly to collect the solution at the bottom of the tube.

-

Aliquot into smaller volumes for single-use to prevent degradation from multiple freeze-thaw cycles.

Note on Stability in Media: The stability of small molecule inhibitors in aqueous cell culture media can be limited.[2] It is recommended to dilute the DMSO stock solution into culture medium immediately before adding to cells. The final DMSO concentration in the culture should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Quantitative Data and Selectivity

This compound is characterized as a potent and selective JAK1 inhibitor. While specific IC₅₀ values from comprehensive kinase panel screening are not widely published, available data indicates its preferential activity against JAK1.

| Kinase Target | Activity / Selectivity |

| JAK1 | Potent Inhibitor |

| JAK2 | ~8-fold less sensitive than JAK1[3] |

| JAK3 | ~8-fold less sensitive than JAK1[3] |

| TYK2 | Data not widely available |

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Protocol 1: Inhibition of Cytokine-Induced STAT Phosphorylation via Western Blot

This protocol details how to assess the efficacy of this compound in blocking the phosphorylation of a downstream STAT protein (e.g., STAT3) following stimulation with a relevant cytokine (e.g., Interleukin-6, IL-6).

Materials:

-

Cell line known to respond to the chosen cytokine via JAK1 (e.g., HeLa, A549, or relevant immune cell lines).

-

Complete cell culture medium.

-

Serum-free medium.

-

This compound (10 mM stock in DMSO).

-

Recombinant human cytokine (e.g., IL-6).

-

Phosphate-Buffered Saline (PBS).

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin (or other loading control).

-

HRP-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate.

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere and grow overnight.

-

Serum Starvation: The next day, wash the cells once with PBS and replace the complete medium with serum-free medium. Incubate for 4-6 hours to reduce basal signaling activity.

-

Inhibitor Pre-treatment: Prepare serial dilutions of this compound in serum-free medium (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM). The final DMSO concentration should be constant across all wells, including the vehicle control (0 µM inhibitor). Replace the medium in the wells with the inhibitor-containing medium and incubate for 1-2 hours at 37°C.

-

Cytokine Stimulation: Add the recombinant cytokine (e.g., IL-6 at 20-50 ng/mL) directly to the medium in each well (except for the unstimulated control well). Incubate for 15-30 minutes at 37°C.

-

Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply ECL substrate.

-

Visualize the bands using a chemiluminescence imaging system.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin.

Figure 2: Experimental workflow for p-STAT Western Blot analysis.

Protocol 2: Cell Viability / Proliferation (MTT) Assay

This protocol measures the effect of this compound on cell viability and proliferation. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which generally correlates with the number of viable cells.

Materials:

-

Cell line of interest.

-

Complete cell culture medium.

-

This compound (10 mM stock in DMSO).

-

96-well flat-bottom cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS, sterile filtered).

-

MTT Solubilization Solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid).

-

Multi-well spectrophotometer (plate reader).

Procedure:

-

Cell Seeding: Harvest cells during their logarithmic growth phase. Count the cells and dilute to the desired seeding density (e.g., 2,000 - 10,000 cells per well, depending on the cell line's growth rate). Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only for background control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

-

Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. A common approach is a 2- or 3-fold serial dilution starting from a high concentration (e.g., 20 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Also include a vehicle control (medium with the same final concentration of DMSO as the treated wells).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).

-

Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization:

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Subtract the average absorbance of the medium-only blank from all other readings. Plot the percentage of cell viability (relative to the vehicle control) against the log of the inhibitor concentration. Use non-linear regression to calculate the IC₅₀ value.

Figure 3: Workflow for determining cell viability using the MTT assay.

References

- 1. JAK1 mutation analysis in T-cell acute lymphoblastic leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JAK-IN-14|Cas# 1973485-06-1 [glpbio.cn]

- 4. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols for Western Blot Analysis of pSTAT after JAK1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and immune responses. Dysregulation of this pathway is implicated in various diseases, including inflammatory conditions and cancers.[1] Janus kinase 1 (JAK1) is a key tyrosine kinase in this pathway, mediating signals for numerous cytokines.[2] Pharmacological inhibition of JAK1 is a promising therapeutic strategy. This document provides a detailed protocol for assessing the efficacy of a JAK1 inhibitor by measuring the phosphorylation of STAT proteins using Western blotting.

Note: Extensive searches for the specific inhibitor "Jak1-IN-14" did not yield published data. Therefore, this protocol is based on the principles of JAK1 inhibition and utilizes data from well-characterized JAK1 inhibitors such as Ruxolitinib and AZD1480 as representative examples.[3][4] Researchers using a novel inhibitor like this compound should perform dose-response experiments to determine the optimal concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the JAK/STAT signaling pathway and the experimental workflow for this protocol.

Caption: JAK/STAT Signaling Pathway Inhibition.

Caption: Western Blot Experimental Workflow.

Data Presentation: Efficacy of JAK1 Inhibitors on STAT Phosphorylation

The following table summarizes representative quantitative data on the inhibition of STAT phosphorylation by various JAK1 inhibitors. This data can be used as a reference for expected outcomes when testing a novel JAK1 inhibitor.

| Inhibitor | Cell Line | Target pSTAT | Concentration (µM) | % Inhibition of pSTAT | Citation |

| Ruxolitinib | ETP-ALL Xenograft | pSTAT1 | in vivo | >50% | [3] |

| Ruxolitinib | ETP-ALL Xenograft | pSTAT3 | in vivo | >50% | [3] |

| Ruxolitinib | ETP-ALL Xenograft | pSTAT5 | in vivo | >70% | [3] |

| AZD1480 | Solid Tumor Xenografts | pSTAT3 | in vivo | Significant Inhibition | [4] |

| Upadacitinib | ATL cell lines | pSTAT5 | 1 | Inhibition Observed | [5] |

| JAK Inhibitor I | T-ALL cell lines | - | 1-10 | Proliferation Inhibition | [6] |

Experimental Protocol: Western Blot for pSTAT

This protocol details the steps for performing a Western blot to detect phosphorylated STAT proteins following treatment with a JAK1 inhibitor.

Materials and Reagents

-

Cell Lines: Appropriate cell line with a constitutively active or cytokine-inducible JAK/STAT pathway (e.g., T-ALL cell lines, non-small-cell lung cancer cell lines).[6][7]

-

JAK1 Inhibitor: this compound or other selective JAK1 inhibitor.

-

Cytokine: (Optional, for inducible systems) e.g., Interleukin-6 (IL-6), Interferon-gamma (IFN-γ).

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay: BCA Protein Assay Kit.

-

SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.

-

Transfer Buffer: Tris, Glycine, Methanol.

-

Membranes: Polyvinylidene difluoride (PVDF) membranes.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-phospho-STAT (specific for the tyrosine phosphorylation site of the STAT protein of interest, e.g., pSTAT3 Tyr705).

-

Rabbit anti-total STAT (corresponding to the pSTAT antibody).

-

Mouse or Rabbit anti-loading control (e.g., anti-β-actin, anti-GAPDH).

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG.

-

HRP-conjugated anti-mouse IgG.

-

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

-

Imaging System: Chemiluminescence imager.

Procedure

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere or reach the desired confluency.

-

If using a cytokine-inducible system, serum-starve the cells for 4-6 hours prior to treatment.

-

Pre-treat the cells with varying concentrations of the JAK1 inhibitor (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

(Optional) Stimulate the cells with the appropriate cytokine for 15-30 minutes.

-

-

Cell Lysis:

-

Wash the cells once with ice-cold PBS.

-

Add ice-cold lysis buffer to the cells and scrape to collect the lysate.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Confirm the transfer by staining the membrane with Ponceau S.

-

-

Blocking:

-

Wash the membrane with TBST.

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody against pSTAT (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

-

The next day, wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Signal Detection:

-

Prepare the ECL substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing (for total STAT and loading control):

-

(Optional) The membrane can be stripped of the bound antibodies using a stripping buffer.

-

After stripping, wash the membrane thoroughly and re-block.

-

Probe the membrane with the primary antibody for total STAT, followed by the secondary antibody and detection as described above.

-

Repeat the stripping and re-probing process for the loading control antibody (e.g., β-actin).

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the pSTAT signal to the total STAT signal for each sample.

-

Further, normalize the pSTAT/total STAT ratio to the loading control to account for any loading inaccuracies.

-

Plot the normalized pSTAT levels against the inhibitor concentration to determine the IC50 value.

-

Conclusion

This protocol provides a comprehensive framework for evaluating the efficacy of JAK1 inhibitors by monitoring the phosphorylation status of STAT proteins. Adherence to these detailed steps, including appropriate controls and data normalization, will ensure the generation of reliable and reproducible results for researchers in academic and industrial settings.

References

- 1. Molecular Structure and Function of Janus Kinases: Implications for the Development of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Potent and Selective JAK1 Lead Compounds Through Ligand-Based Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oaepublish.com [oaepublish.com]

- 5. researchgate.net [researchgate.net]

- 6. JAK1 mutation analysis in T-cell acute lymphoblastic leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JAK1 Activates STAT3 Activity in Non-Small-Cell Lung Cancer cells and IL-6 Neutralizing Antibodies can Suppress JAK1-STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of JAK1 Inhibitors in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available in vivo data specifically for "Jak1-IN-14" is limited. The following application notes, protocols, and data tables are based on closely related and well-documented selective JAK1/JAK2 inhibitors, such as Ruxolitinib and AZD1480. These compounds share a similar mechanism of action and serve as a robust proxy for designing and executing in vivo studies with novel JAK1 inhibitors.

Introduction: Targeting the JAK1 Signaling Pathway

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a critical role in cytokine signaling.[1][2] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[2][3] These activated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation, immunity, and cell proliferation.[4]

The JAK1-STAT pathway is a key mediator for numerous pro-inflammatory cytokines, including the IL-6 family and interferons (IFNs).[3][5] Dysregulation of this pathway is implicated in a wide range of autoimmune diseases, inflammatory conditions, and cancers.[4][6] Small molecule inhibitors targeting JAK1 offer a promising therapeutic strategy by blocking this signaling cascade. This document provides a comprehensive guide to the in vivo use of JAK1 inhibitors in preclinical mouse models, covering applications, dosing, protocols, and data interpretation.

Visualized Signaling Pathway: The JAK1-STAT Cascade

The following diagram illustrates the canonical JAK1-STAT signaling pathway and the point of intervention for JAK1 inhibitors.

References

- 1. Treatment with a JAK1/2 inhibitor ameliorates murine autoimmune cholangitis induced by IFN overexpression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Generation of Janus kinase 1 (JAK1) conditional knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Flow Cytometry Analysis with a Selective JAK1 Inhibitor

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a selective Janus Kinase 1 (JAK1) inhibitor, exemplified here as Jak1-IN-14, in flow cytometry-based assays. The focus is on analyzing the intracellular signaling pathways, particularly the JAK/STAT pathway, to characterize the inhibitor's potency and selectivity.

Introduction

Janus kinases (JAKs) are a family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, that are pivotal in mediating signal transduction for a wide array of cytokines and growth factors.[1][2][3] This signaling is crucial for processes such as immunity, cell proliferation, and hematopoiesis.[4][5] The JAK-STAT signaling pathway is a primary cascade activated by these extracellular signals, where ligand binding to a receptor induces the phosphorylation and activation of associated JAKs.[2][3] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3][4] Subsequently, STATs are phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene transcription.[3][4]

Selective inhibition of JAK1 is a key therapeutic strategy for various autoimmune and inflammatory diseases.[2] Flow cytometry, particularly phosphospecific flow cytometry, is a powerful technique to dissect the intracellular effects of selective JAK1 inhibitors at a single-cell level.[6][7] This method allows for the quantification of phosphorylated STAT proteins (pSTAT) in distinct immune cell subsets following cytokine stimulation, providing a detailed pharmacodynamic readout of inhibitor activity.[6][8]

Note: While these notes refer to "this compound," specific public domain data for a compound with this exact designation is limited. The provided protocols and data tables are based on the established principles and published data for well-characterized, highly selective JAK1 inhibitors.

Data Presentation: Comparative Selectivity of JAK Inhibitors

The selectivity of a JAK inhibitor is a critical determinant of its biological effects and safety profile. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several known JAK inhibitors against the four JAK family members, highlighting the profiles of inhibitors with high selectivity for JAK1. This comparative data is essential for interpreting experimental results and understanding the potential off-target effects.

| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile |

| Upadacitinib | 43 | 200 | 2300 | 4700 | Selective for JAK1[5] |

| Filgotinib | 10 | 28 | 810 | 116 | Selective for JAK1 |

| Tofacitinib | 112 | 20 | 1 | 344 | Pan-JAK inhibitor with higher potency for JAK3 |

| Baricitinib | 5.9 | 5.7 | >400 | 53 | Selective for JAK1/JAK2 |

| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | Selective for JAK1/JAK2 |

Data compiled from various sources and are approximate values from cell-free assays. Cellular IC50 values may vary.

Signaling Pathway Diagram

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention for a selective JAK1 inhibitor.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. research.pasteur.fr [research.pasteur.fr]

- 4. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The JAK-STAT pathway: from structural biology to cytokine engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

Application Notes: Biochemical Kinase Activity Assay for Jak1-IN-14

Introduction

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases pivotal for mediating signal transduction from cytokine and growth factor receptors on the cell surface to the nucleus.[1][2] This signaling cascade, known as the JAK/STAT pathway, is integral to regulating cellular processes such as proliferation, differentiation, apoptosis, and immune responses.[3][4] Dysregulation of the JAK/STAT pathway is implicated in various autoimmune diseases, inflammatory conditions, and cancers, making JAK kinases attractive therapeutic targets.[5][6] JAK1, in particular, is associated with signaling for numerous pro-inflammatory cytokines, and its inhibition is a promising strategy for treating diseases like rheumatoid arthritis and inflammatory bowel disease.[7][8]

Jak1-IN-14 is a novel small molecule inhibitor designed to target the ATP-binding site of JAK1 with high potency and selectivity. These application notes provide a detailed protocol for determining the inhibitory activity of this compound on JAK1 kinase using a luminescence-based biochemical assay. This assay quantifies the amount of ATP remaining after the kinase reaction, where a lower luminescence signal corresponds to higher kinase activity.

JAK1/STAT Signaling Pathway

The JAK/STAT pathway is initiated when a cytokine binds to its specific cell surface receptor, inducing receptor dimerization and bringing the associated JAKs into close proximity.[9] This proximity facilitates the trans-phosphorylation and activation of the JAKs.[10] The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[9][11] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes.[8] this compound exerts its effect by inhibiting the initial phosphorylation step mediated by JAK1.

Experimental Principles and Workflow

This protocol employs a luminescence-based kinase assay, a robust method for high-throughput screening. The assay measures the amount of ATP consumed by JAK1 during the phosphorylation of a substrate peptide. The reaction is stopped, and a detection reagent is added, which contains luciferase and its substrate. The luciferase enzyme uses the remaining ATP to produce a luminescent signal that is inversely proportional to JAK1 kinase activity. A potent inhibitor like this compound will result in less ATP consumption and, therefore, a higher luminescence signal.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials and Reagents

-

Recombinant human JAK1 enzyme (e.g., BPS Bioscience #40449)

-

JAK1 substrate peptide (e.g., IRS-1tide, BPS Bioscience #79519)

-

5x Kinase Assay Buffer (e.g., BPS Bioscience #79334)

-

ATP (500 µM solution)

-

Dithiothreitol (DTT, 1 M)

-

This compound (stock solution in DMSO)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo® MAX, Promega #V6071)

-

White, opaque 96-well microplates

-

Microplate reader capable of measuring luminescence

-

30°C incubator

Protocol Steps

-

Reagent Preparation:

-

1x Kinase Assay Buffer: Prepare by diluting the 5x stock with sterile water. Add DTT to a final concentration of 10 mM (e.g., add 10 µl of 1 M DTT to 1 ml of 5x buffer before final dilution).[12]

-

Inhibitor Dilutions: Prepare a serial dilution of this compound in 1x Kinase Assay Buffer. Start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:10 serial dilutions to cover a wide concentration range. Include a "no inhibitor" control containing the same final percentage of DMSO as the inhibitor wells.

-

Enzyme Preparation: Thaw the JAK1 enzyme on ice. Dilute the enzyme to the working concentration (e.g., ~5 ng/µl) in 1x Kinase Assay Buffer.[12] Keep on ice and prepare fresh.

-

Master Mix: Prepare a master mix for all reactions containing the appropriate volumes of 5x Kinase Assay Buffer, ATP, and the substrate peptide.[12] For each 25 µl reaction: 6 µl 5x Kinase Assay Buffer, 1 µl ATP (500 µM), 5 µl 10x Substrate, and 13 µl water.

-

-

Assay Procedure:

-

Add 25 µl of the Master Mix to each well of the 96-well plate.

-

Add 5 µl of the serially diluted this compound or inhibitor buffer (for positive and blank controls) to the appropriate wells.

-

To the "Blank" wells, add 20 µl of 1x Kinase Assay Buffer. These wells will represent 100% inhibition (no enzyme activity).

-

Initiate the kinase reaction by adding 20 µl of the diluted JAK1 enzyme to all wells except the "Blank" wells. The final reaction volume is 50 µl.

-

Cover the plate and incubate at 30°C for 45 minutes.[12]

-

-

Signal Detection:

-

Equilibrate the Kinase-Glo® MAX reagent to room temperature.

-

After the 45-minute incubation, add 50 µl of the Kinase-Glo® MAX reagent to each well.[12]

-

Mix gently and incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

-

Read the luminescence on a microplate reader.

-

-

Data Analysis:

-

Subtract the average luminescence signal of the "Blank" wells from all other readings.

-

Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x [1 - (Signal_Inhibitor / Signal_PositiveControl)]

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism).

-

Data Presentation

The inhibitory activity and selectivity of this compound can be summarized in tables. Table 1 shows hypothetical selectivity data against other JAK family members, while Table 2 compares its potency to other known JAK inhibitors.

Table 1: Kinase Selectivity Profile of this compound

| Kinase | IC50 (nM) |

| JAK1 | 5.2 |

| JAK2 | 155 |

| JAK3 | 890 |

| TYK2 | 210 |

Table 2: Comparative IC50 Values of Various JAK Inhibitors

| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | Reference(s) |

| This compound (Hypothetical) | 5.2 | 155 | - |

| Baricitinib | 5.9 | 5.7 | [13] |

| Abrocitinib | 29 | 803 | [7][13] |

| Ruxolitinib | 6.4 | 8.8 | [7] |

| Fedratinib | >1000 | 3 | [7] |

Mechanism of Action

Most small molecule kinase inhibitors, including this compound, function as ATP-competitive inhibitors. They bind to the ATP-binding pocket within the kinase domain of the enzyme, preventing the binding of ATP and subsequent phosphorylation of the substrate. This reversible inhibition effectively blocks the downstream signaling cascade.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JAK1 Inhibitor - A rising star of small molecule targeted drugs in the field of autoimmunity [synapse.patsnap.com]

- 9. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. JAK/STAT signaling - My Cancer Genome [mycancergenome.org]

- 12. resources.amsbio.com [resources.amsbio.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for JAK1 Inhibitors: Determining Optimal Working Concentration

Notice: The specific inhibitor "Jak1-IN-14" is not referenced in currently available scientific literature. The following application notes provide a general framework and protocols for determining the optimal working concentration of novel or uncharacterized JAK1 inhibitors, using data from well-established compounds as a reference.

Introduction to JAK1 Inhibition

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases pivotal to signal transduction for a wide array of cytokines and growth factors.[1] This signaling cascade, known as the JAK-STAT pathway, is integral to cellular processes such as proliferation, differentiation, and immune response.[2][3] Specifically, JAK1 is crucial for signaling numerous pro-inflammatory cytokines, making it a key therapeutic target for autoimmune and inflammatory diseases.[4]

JAK inhibitors function by competing with ATP for the kinase's ATP-binding site, thereby blocking the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[5] This action prevents the translocation of STAT dimers to the nucleus and subsequent transcription of target genes.

Quantitative Data on Known JAK1 Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. For a JAK1 inhibitor, this value indicates the concentration required to inhibit 50% of JAK1 enzymatic activity. The optimal in vitro working concentration is typically determined based on the IC50 value from both biochemical and cell-based assays. Below is a summary of reported IC50 values for several well-characterized JAK inhibitors with activity against JAK1. These values serve as a useful reference for estimating a starting concentration range for a novel inhibitor.

| Inhibitor | Target(s) | Biochemical IC50 (nM) | Cell-Based IC50 (nM) |

| Tofacitinib | Pan-JAK | JAK1: 112, JAK2: 20, JAK3: 1 | IL-2 induced pSTAT5: 10-100 |

| Ruxolitinib | JAK1/JAK2 | JAK1: 3.3, JAK2: 2.8 | EPO-induced pSTAT5: 180 |

| Upadacitinib | JAK1 | JAK1: 43 | IL-6 induced pSTAT3: 94 |

| Filgotinib | JAK1 | JAK1: 10 | IL-6 induced pSTAT3: 620 |

| Baricitinib | JAK1/JAK2 | JAK1: 5.9, JAK2: 5.7 | IL-6 induced pSTAT3: 44 |

Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration, substrate, cell type).

Signaling Pathways and Experimental Workflow

The JAK1-STAT Signaling Pathway